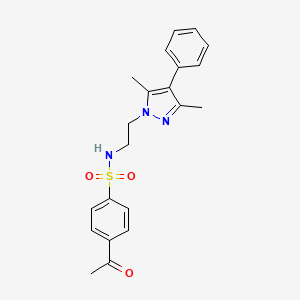

4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry. Sulfonamides are known for their antibacterial properties and are used in a variety of antibiotics . The presence of the pyrazole ring, a five-membered ring with two nitrogen atoms, suggests that this compound may also have biological activity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the sulfonamide group could potentially undergo hydrolysis, while the pyrazole ring might participate in various substitution or addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally .Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Evaluation

The synthesis of novel benzenesulfonamide derivatives, including those related to 4-acetyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, has been a subject of interest. These compounds were synthesized to explore their biological activities, particularly their antitumor properties against cell lines such as HepG2 and MCF-7. Molecular docking and Density Functional Theory (DFT) calculations have provided insights into their potential mechanisms of action (Fahim & Shalaby, 2019).

Antimicrobial Activities

Several studies have focused on synthesizing new derivatives of benzenesulfonamide to test their antimicrobial efficacy. For instance, new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives displayed excellent to moderate activities against bacterial and fungal strains, indicating their potential as antimicrobial agents (Sojitra et al., 2016).

Anti-inflammatory and Antimicrobial Agents

The development of thiazolyl and thiadiazolyl derivatives of 1H-pyrazole, incorporating the benzenesulfonamide moiety, has been shown to exhibit significant anti-inflammatory and antimicrobial activities. Some of these compounds have demonstrated superior efficacy compared to standard drugs, highlighting their therapeutic potential (Bekhit et al., 2008).

Anticancer and Anti-HCV Activities

Research into celecoxib derivatives that include the benzenesulfonamide group has unveiled compounds with promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have been evaluated for their safety profiles and molecular interactions, offering insights into their potential as therapeutic agents (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibitors

The synthesis of compounds featuring the benzenesulfonamide moiety has led to the discovery of potent inhibitors of carbonic anhydrase I and II. These findings are significant for the development of treatments for conditions such as glaucoma, retinal and cerebral edema, and epilepsy, highlighting the potential of these compounds in medical research (Gul et al., 2016).

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds have been known to exhibit diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities , suggesting potential interactions with targets related to these diseases.

Mode of Action

It’s known that pyrazole derivatives can bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives. The interaction of the compound with its targets could lead to changes in the biological activities of the targets, thereby exerting its effects.

Biochemical Pathways

Similar pyrazole derivatives have been known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.

Result of Action

Similar pyrazole derivatives have shown diverse biological activities , suggesting that this compound could have a wide range of molecular and cellular effects.

Safety and Hazards

Direcciones Futuras

The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as a therapeutic agent, future research might focus on optimizing its activity, reducing side effects, and assessing its efficacy in clinical trials .

Propiedades

IUPAC Name |

4-acetyl-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-15-21(19-7-5-4-6-8-19)16(2)24(23-15)14-13-22-28(26,27)20-11-9-18(10-12-20)17(3)25/h4-12,22H,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZSDNXXIHBUDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2904939.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2904941.png)

![1-Ethyl-4-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2904947.png)

![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)

![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2904958.png)